(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation are carried out using reagents such as thionyl chloride and trifluoromethyl iodide, respectively.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyridine ring. This can be achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-3,16H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXMZHVDXWLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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